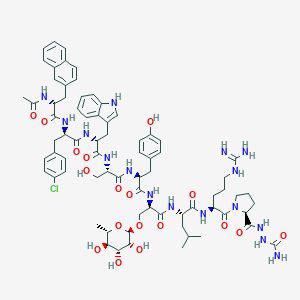
Ramorelix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramorelix is a peptide hormone antagonist that is used in scientific research to study the reproductive system. It is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is used to block the effects of GnRH on the pituitary gland. Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system and is used in a variety of research applications.
Mécanisme D'action
Ramorelix works by binding to the Ramorelix receptor on the pituitary gland and blocking the effects of Ramorelix. Ramorelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in the regulation of the HPG axis and the reproductive system. By blocking the effects of Ramorelix, Ramorelix can help researchers understand the complex mechanisms involved in the regulation of the HPG axis.
Effets Biochimiques Et Physiologiques
Ramorelix has a number of biochemical and physiological effects that are important for scientific research. It can reduce the levels of LH and FSH in the blood, which can help researchers investigate the effects of these hormones on the reproductive system. Ramorelix can also reduce the size of the pituitary gland, which can help researchers study the structure and function of this important organ.
Avantages Et Limitations Des Expériences En Laboratoire
Ramorelix has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a highly specific antagonist for the Ramorelix receptor, which means that it can block the effects of Ramorelix without affecting other hormones or receptors. This makes it a powerful tool for investigating the mechanisms of the reproductive system. However, one limitation of Ramorelix is that it has a relatively short half-life in the body, which means that it may need to be administered multiple times during an experiment.
Orientations Futures
There are many potential future directions for research using Ramorelix. One area of interest is the role of Ramorelix in fertility and reproductive disorders. Researchers are also interested in investigating the effects of Ramorelix on other hormones and receptors in the body. Additionally, there is potential for using Ramorelix as a therapeutic agent for reproductive disorders, although more research is needed in this area.
Conclusion
Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system. It is a synthetic analog of Ramorelix and is used to block the effects of Ramorelix on the pituitary gland. Ramorelix has a number of advantages and limitations for lab experiments, and there are many potential future directions for research using this peptide hormone antagonist. Overall, Ramorelix is an important tool for advancing our understanding of the complex mechanisms involved in the regulation of the reproductive system.
Méthodes De Synthèse
Ramorelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is complete, the resin-bound peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is highly pure and stable.
Applications De Recherche Scientifique
Ramorelix is used in a variety of scientific research applications related to the reproductive system. It is commonly used to study the regulation of the hypothalamic-pituitary-gonadal axis (HPG axis) and the effects of Ramorelix on the pituitary gland. Ramorelix is also used to investigate the role of Ramorelix in fertility and reproductive disorders.
Propriétés
Numéro CAS |
136639-71-9 |
|---|---|
Nom du produit |
Ramorelix |
Formule moléculaire |
C74H95ClN16O18 |
Poids moléculaire |
1532.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
Clé InChI |
WDYSQADGBBEGRQ-APSDYLPASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Synonymes |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



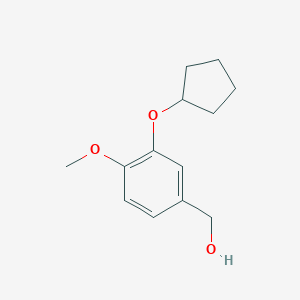
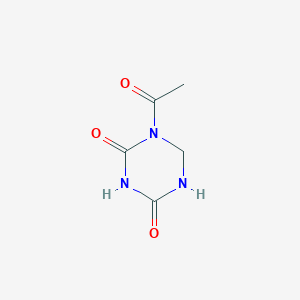
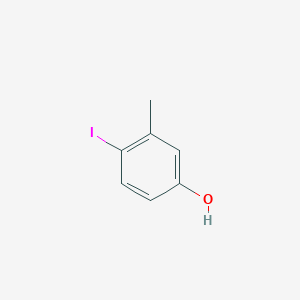
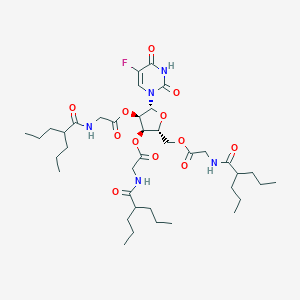
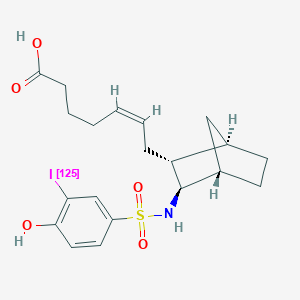
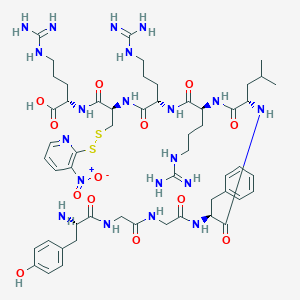
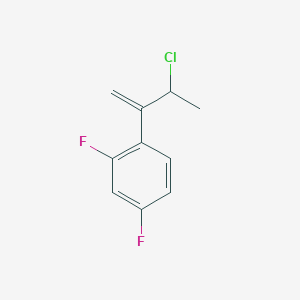
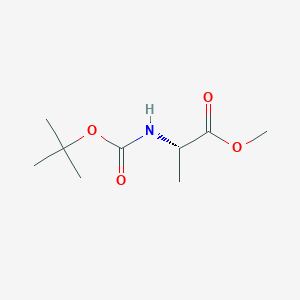
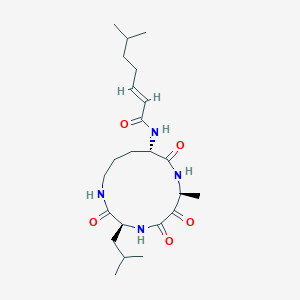
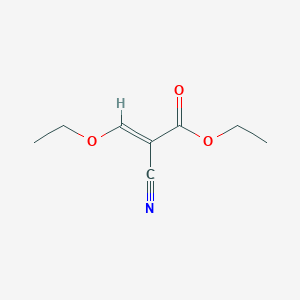
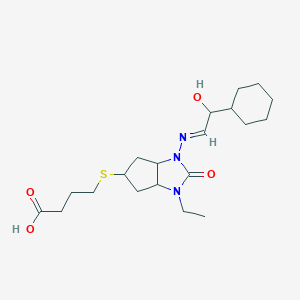
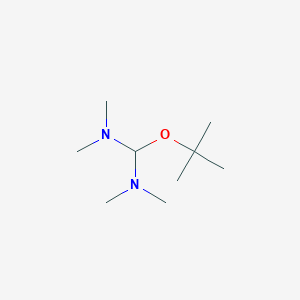
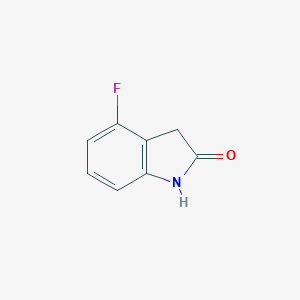
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)